molecular formula C14H14N2OS3 B2859233 (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone CAS No. 2034377-99-4

(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone

Cat. No.: B2859233
CAS No.: 2034377-99-4
M. Wt: 322.46
InChI Key: BNIFSQOCIZQFPO-UHFFFAOYSA-N
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Description

The compound “(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone” features a hybrid structure combining a pyridine ring substituted with a methylthio group at position 2 and a thiazolidine ring bearing a thiophen-3-yl substituent. These moieties are linked via a methanone group. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors with sulfur-rich binding pockets .

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS3/c1-18-12-11(3-2-5-15-12)13(17)16-6-8-20-14(16)10-4-7-19-9-10/h2-5,7,9,14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFSQOCIZQFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and thiazolidinone intermediates, followed by their coupling under specific conditions. For instance, the pyridine intermediate can be synthesized through a series of reactions involving methylation and thiolation, while the thiazolidinone intermediate can be prepared via cyclization reactions involving thiophene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical characteristics.

Mechanism of Action

The mechanism by which (2-(Methylthio)pyridin-3-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone exerts its effects depends on its interactions with molecular targets. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

The following compounds share structural or functional similarities with the target molecule:

Compound Name/ID Key Structural Features Molecular Formula Synthesis Method Notable Properties/Applications Reference
Target Compound 2-(Methylthio)pyridin-3-yl, thiophen-3-yl thiazolidine, methanone linker Not explicitly provided Likely involves coupling of pre-formed heterocycles Unknown (structural analogs suggest drug-like properties)
5j: (±)-(5-methoxy-1,2,4,5,6,7-hexahydro-3H-2,6-methanoazocino[5,4-b]indol-3-yl)(2-(methylthio)pyridin-3-yl)methanone Shares 2-(methylthio)pyridin-3-yl group; complex polycyclic system C22H24N3O2S Multi-step synthesis via coupling reactions Potential inhibitor (e.g., glucose transport)
7a/b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene derivatives)methanone Thiophene with amino/cyano substituents; pyrazole-methanone core C10H9N5OS (7a) Condensation of malononitrile/ethyl cyanoacetate Anticancer or antimicrobial activity (inferred)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine with cyano/styryl groups; thioacetamide linker C23H19N3OS Reaction with 2-chloro-N-(4-chlorophenyl)acetamide Biological activity unstated; pyridine as core
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone Thiazolidinone with sulfanylidene; pyrazole-ethoxy linker C19H15N3O2S2 Single-crystal X-ray validated synthesis Structural rigidity for crystallography studies

Key Comparative Analysis

Thiophene vs. Thiazolidine: Thiophen-3-yl (target) vs. thiophen-2-yl ( ) alters electronic distribution, affecting binding to sulfur-interacting targets. The thiazolidine ring in the target may confer greater flexibility than the sulfanylidene-thiazolidinone in .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a pre-formed 2-(methylthio)pyridine-3-carbonyl chloride with a thiophene-substituted thiazolidine, akin to methods in (condensation with dioxane/triethylamine) . In contrast, 5j uses a multi-step approach with azocinoindole intermediates, highlighting the complexity of fused-ring systems.

The thiazolidine-thiophene scaffold may mimic natural substrates in metabolic pathways.

Physicochemical Properties :

  • The target’s molecular weight and solubility are inferred to be intermediate between 5j (MW 394.16 g/mol ) and smaller analogs like 7a (MW 267.28 g/mol ).
  • Crystallographic data for ’s compound (R factor = 0.068 ) underscores the utility of X-ray studies for validating thiazolidine-containing structures.

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